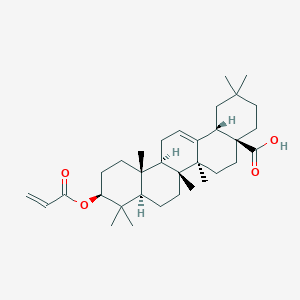
Oleanolic acid acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oleanolic acid acrylate (OAA) is an agonist of the serotonin (5-HT) receptor subtype 5-HT1A and a derivative of oleanolic acid. It acts as an agonist at the 5-HT1A receptor in mouse hippocampal homogenates in a [35S]GTPγS binding assay (EC50 = 0.79 µM). It is also a selective inhibitor of MAO-A over MAO-B (IC50s = 48.8 µM and >100 µM, respectively). In mice, OAA (10 mg/kg) reduces immobility in the forced swim test and increases the number of crossings and time spent at the center in the open field test, indicating anti-depressant-like and anxiolytic activities.
Oleanolic acid acrylate (OAA) is an agonist of the serotonin (5-HT) receptor subtype 5-HT1A and a derivative of oleanolic acid. It is also a selective inhibitor of MAO-A with anti-depressant-like and anxiolytic activities.
Applications De Recherche Scientifique
Kidney Disease Treatment
OA and its analogues have shown promising therapeutic effects for kidney diseases . It has been found to have protective effects in kidney disease, with anti-inflammatory, immunomodulatory, anti-oxidative stress, autophagy-enhancing, and antifibrotic effects .
Treatment of Metabolic Disorders
OA has been found to improve insulin response, maintain beta cell function and survival, and prevent diabetic complications . It has potential therapeutic effects against dyslipidemia, diabetes, and metabolic syndrome .
Anti-Cancer Properties
In human bladder cancer cells, treatment with OA subdued proliferation and enhanced apoptosis of the cells through inhibition of Akt/mTOR/S6K and ERK1/2 signaling . These pathways are crucial to cell growth, proliferation, and survival .
Anti-Inflammatory Properties
OA has been found to decrease pro-inflammatory mediators (TNF-α, IL-1β, IL-23, IL-17A, chemokine KC, and the growth factor IGF-1) both in serum and colonic tissue . This suggests its potential role in treating inflammatory diseases.
Antioxidant Properties
OA has been found to prevent lipid peroxidation and superoxide anion accumulation in intestinal tissue . It also induces the expression of the ROS scavenger Sestrin-3 , suggesting its role in combating oxidative stress.
Cardiovascular Disease Prevention
Apart from its beneficial role in preventing metabolic disorders, OA has also been found to be effective in preventing cardiovascular disease .
Mécanisme D'action
Target of Action
Oleanolic acid acrylate, a derivative of oleanolic acid (OA), is known to interact with several targets in the body. The primary targets include various cellular signaling pathways and molecular mechanisms involved in inflammation, oxidative stress, and metabolic regulation .
Mode of Action
Oleanolic acid acrylate interacts with its targets to bring about a range of changes. It has been shown to inhibit the Wnt/β-catenin pathway and activate the Hippo/YAP pathway . It also inhibits the JAK2/STAT3 pathway and NF-κB/P65 pathway . These interactions lead to a variety of cellular responses, including the regulation of cell proliferation and apoptosis .
Biochemical Pathways
Oleanolic acid acrylate affects several biochemical pathways. It has been shown to inhibit the Wnt/β-catenin and JAK2/STAT3 pathways, which are involved in cell proliferation and survival . It also activates the Hippo/YAP pathway, which plays a role in organ size control and tumor suppression . Furthermore, it has been found to interfere with the PI3K/Akt signaling pathway, which is involved in cell survival and growth .
Pharmacokinetics
Studies on oleanolic acid, from which it is derived, suggest that it has low solubility, which can limit its bioavailability . Efforts have been made to enhance its biopharmaceutical properties, such as the development of derivatives and the use of delivery systems .
Result of Action
The action of oleanolic acid acrylate at the molecular and cellular level leads to a range of effects. It has been shown to induce apoptosis in hepatocellular carcinoma cells . It also has protective effects against various diseases, including diabetes, hepatitis, and different cancers . Moreover, it has been found to alleviate obesity-induced skeletal muscle atrophy .
Action Environment
The action, efficacy, and stability of oleanolic acid acrylate can be influenced by various environmental factors. For instance, its solubility and bioavailability can be affected by the properties of the solvent used . Additionally, its interaction with iron absorption has been suggested to influence the production of biofilms .
Propriétés
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-prop-2-enoyloxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H50O4/c1-9-26(34)37-25-13-14-30(6)23(29(25,4)5)12-15-32(8)24(30)11-10-21-22-20-28(2,3)16-18-33(22,27(35)36)19-17-31(21,32)7/h9-10,22-25H,1,11-20H2,2-8H3,(H,35,36)/t22-,23-,24+,25-,30-,31+,32+,33-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOUKQFSVNKQNN-FBXMHRQLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C=C)C)C)C2C1)C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)OC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H50O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oleanolic acid acrylate | |
Q & A
Q1: How does oleanolic acid acrylate exert its antidepressant-like effect?
A1: While the provided abstract doesn't delve into the specific mechanism, the research title suggests that oleanolic acid acrylate elicits its antidepressant-like effect by interacting with the 5-HT1A receptor []. Further investigation into the study itself would be needed to understand the precise nature of this interaction (agonist, antagonist, etc.) and the downstream signaling pathways involved.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

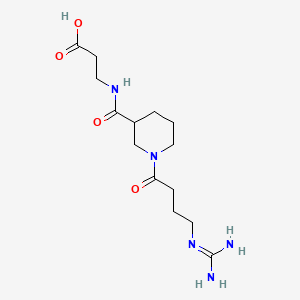
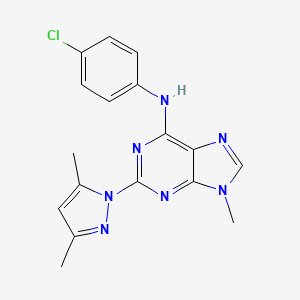
![8-Azabicyclo(3.2.1]octane, 3-(3,4-dichlorophenyl)-2-(methoxymethyl)-8-methyl-, (1R,2R,3S,5S)-](/img/structure/B609651.png)
![3-(3-Bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene fumarate](/img/structure/B609652.png)

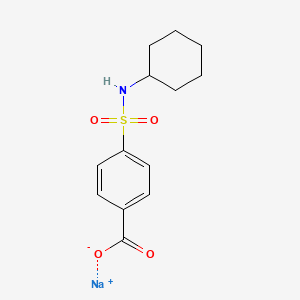
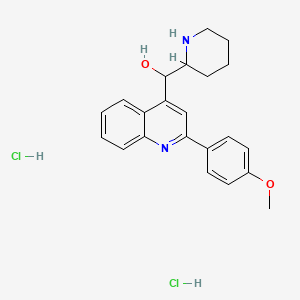
![4-(5-Anilino-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl)-2,6-dimethoxyphenol](/img/structure/B609661.png)
![4-(2-hydroxyethyl)-6-methoxy-9-phenyl-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B609664.png)

![N-[4-(3-chloro-4-fluoroanilino)-7-[2-(3-oxabicyclo[3.1.0]hexan-6-yl)ethynyl]quinazolin-6-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B609667.png)

